molecular formula C23H21NO6 B12460404 3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 439094-27-6

3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12460404
CAS No.: 439094-27-6
M. Wt: 407.4 g/mol
InChI Key: OOYSEEJBQRHGPU-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The key steps in the synthesis include:

    Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring system.

    Introduction of the Acetylphenyl Group: This step involves the acylation of the isoindole core with 4-acetylphenyl chloride under Friedel-Crafts acylation conditions.

    Attachment of the 3,3-dimethyl-2-oxobutyl Group: This step involves the alkylation of the isoindole core with 3,3-dimethyl-2-oxobutyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-2-oxobutyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has a similar structure but with a pyrrole ring instead of an isoindole ring.

    4-acetyl-N-(3,3-dimethyl-2-oxobutyl)benzamide: This compound has a similar structure but lacks the dioxo and carboxylate groups.

Uniqueness

3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of functional groups and ring systems

Properties

CAS No.

439094-27-6

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H21NO6/c1-13(25)14-5-8-16(9-6-14)24-20(27)17-10-7-15(11-18(17)21(24)28)22(29)30-12-19(26)23(2,3)4/h5-11H,12H2,1-4H3

InChI Key

OOYSEEJBQRHGPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C(C)(C)C

Origin of Product

United States

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